molecular formula C19H14N4O3 B1664802 Alsterpaullone, 2-Cyanoethyl CAS No. 852529-97-0

Alsterpaullone, 2-Cyanoethyl

Cat. No. B1664802
M. Wt: 346.3 g/mol
InChI Key: UBLFSMURWWWWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alsterpaullone, 2-Cyanoethyl is a selective dual inhibitor of Cdk1/cyclin B and GSK-3β.

Scientific Research Applications

Kinase Inhibition and Antitumor Activity

  • Alsterpaullone serves as a potent kinase inhibitor, particularly for CDK1/cyclin B and GSK-3β, showing inhibitory concentrations in the picomolar range. This makes it a significant compound in cancer research for its potential to inhibit tumor cell activity (Kunick et al., 2005).
  • It has demonstrated effectiveness in inducing apoptosis and inhibiting proliferation in various cancer cells, including HepG2 hepatoblastoma cells and HeLa cells, through mechanisms involving the p38 MAPK signaling pathway and caspase activation (Yin et al., 2018), (Cui et al., 2013).

Therapeutic Potential in Neurological Disorders

  • Alsterpaullone has shown promise in the study and potential treatment of neurodegenerative diseases like Alzheimer's, due to its inhibition of GSK-3β and CDK5/p25, which are responsible for tau protein hyperphosphorylation commonly observed in these conditions (Leost et al., 2000).

Applications in Virology

  • This compound has exhibited potential as an inhibitor of HIV-1 replication, showing significant activity in vitro and altering cdk2 activity in infected cells (Guendel et al., 2010).

Use in Drug Synthesis and Labeling Studies

  • Alsterpaullone has been used in synthesis and labeling studies, such as in the preparation of carbon-14-labeled versions for pharmacokinetic studies, demonstrating its utility in drug development processes (Roth et al., 2011).

Role in Cell Cycle and Apoptosis Studies

  • Its impact on cell cycle progression and apoptosis has been studied in various cell types, revealing mechanisms through which alsterpaullone mediates these processes, such as G2/M cell cycle arrest and apoptosis induction in human endometrial cells (Tang et al., 2009).

Development of Novel Therapeutics

  • Alsterpaullone has been identified as a key compound in the development of novel therapeutics for specific cancers like Group 3 medulloblastomas and for reversing drug resistance in ovarian cancer (Faria et al., 2015), (Bae et al., 2015).

Potential in Stem Cell Research

  • In stem cell research, alsterpaullone has been used to improve the survival of motor neurons derived from embryonic stem cells, providing insights into potential treatments for neurodegenerative diseases like ALS (Yang et al., 2013).

properties

CAS RN

852529-97-0

Product Name

Alsterpaullone, 2-Cyanoethyl

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile

InChI

InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24)

InChI Key

UBLFSMURWWWWMH-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alsterpaullone, 2-Cyanoethyl;  Alsterpaullone, 2Cyanoethyl;  Alsterpaullone, 2 Cyanoethyl;  2-Cyanoethylalsterpaullone;  2Cyanoethylalsterpaullone;  2 Cyanoethylalsterpaullone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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